N-(2-ethyl-3-methylquinolin-4-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHYL-3-METHYLQUINOLIN-4-YL)-2-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]ACETAMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-3-METHYLQUINOLIN-4-YL)-2-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]ACETAMIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The ethyl and methyl groups are introduced at the 2 and 3 positions of the quinoline ring through alkylation reactions.
Amidation Reaction: The final step involves the reaction of the quinoline derivative with 2-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]ACETIC ACID to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-3-METHYLQUINOLIN-4-YL)-2-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-3-METHYLQUINOLIN-4-YL)-2-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N-(2-ETHYL-3-METHYLQUINOLIN-4-YL)-2-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]ACETAMIDE is unique due to its specific substituents and amide linkage, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H33N3O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)-2-(2,4,4-trimethylpentan-2-ylamino)acetamide |
InChI |
InChI=1S/C22H33N3O/c1-8-17-15(2)20(16-11-9-10-12-18(16)24-17)25-19(26)13-23-22(6,7)14-21(3,4)5/h9-12,23H,8,13-14H2,1-7H3,(H,24,25,26) |
InChI Key |
WGWPYGDQEHKTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.